1,3,4,5-テトラ-O-ベンジル-D-グルシトール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

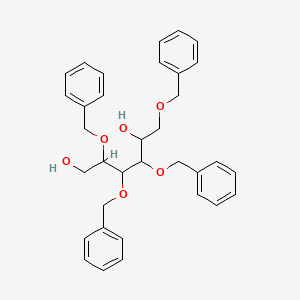

1,3,4,5-Tetra-O-benzyl-D-glucitol is a chemically modified form of D-glucitol (sorbitol), where the hydroxyl groups are protected by benzyl groups. This modification is significant in carbohydrate chemistry for synthesizing complex molecules.

Synthesis Analysis

- Elvebak and Gray (1995) reported a method for synthesizing derivatives of 1,5-anhydro-D-glucitol, including compounds similar to 1,3,4,5-Tetra-O-benzyl-D-glucitol, through partial methylation and subsequent benzoylation (Elvebak & Gray, 1995).

- Haslam and Radford (1966) discussed syntheses of derivatives of 1,5-anhydro-D-glucitol, which provide insights into the synthesis of 1,3,4,5-Tetra-O-benzyl-D-glucitol (Haslam & Radford, 1966).

Molecular Structure Analysis

- Aslani-Shotorbani et al. (1981) described the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucitol with toluene-p-sulphonyl chloride, leading to products that help understand the structural behavior of similar compounds (Aslani-Shotorbani et al., 1981).

Chemical Reactions and Properties

- Keglević and Valenteković (1974) synthesized derivatives of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, providing valuable information on the chemical reactivity of similar compounds (Keglević & Valenteković, 1974).

- Koto et al. (1982) studied the α-glucosylation of alcohol with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, shedding light on the chemical properties of similar benzylated glucopyranoses (Koto et al., 1982).

Physical Properties Analysis

- Fowler et al. (1993) conducted displacement reactions on 2,3,4,6-tetra-O-benzyl-D-glucitols, which helps in understanding the physical properties of these compounds (Fowler et al., 1993).

Chemical Properties Analysis

- Horito et al. (1981) synthesized tetra-O-benzyl-D-glucopyranosylidene acetals, providing insights into the chemical properties of benzylated glucopyranoses (Horito et al., 1981).

科学的研究の応用

その他の化合物の合成

この化合物は、他の複雑な分子の合成に使用できます。 たとえば、2,3,4,6-テトラ-O-アシル-グルコ-、ガラクト-、およびマンノピラノースの調製に使用されてきました {svg_1}.

アノマー効果の研究

この化合物は、脱アセチル化および脱アルキル化中のアノマー効果を実証する研究に使用されてきました {svg_2}.

生物活性

この化合物は、植物のさまざまな生物活性に関連付けられています {svg_3}。たとえば、A. plantanifoliumに見られ、リウマチ痛、麻痺、および心臓神経症の治療に使用されます {svg_4}.

光線力学療法(PDT)

この化合物は、特定の基で修飾すると、光線力学療法(PDT)に使用できます。これは、光感受性化合物を用いてがん細胞を殺す治療法です {svg_5}.

細胞イメージング

この化合物の修飾バージョンは、細胞イメージングに使用でき、研究者は細胞構造とプロセスを視覚化できます {svg_6}.

陽電子放出断層撮影(PET)

この化合物は、特定の同位体で標識すると、陽電子放出断層撮影(PET)に使用できます。これは、組織と臓器の機能を明らかにするイメージング検査の一種です {svg_7}.

将来の方向性

特性

IUPAC Name |

2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUZFJJURBWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)